4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine
Description
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLUWNKIMWYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551566-32-5 | |
| Record name | 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Step Synthesis from Malonaldehyde and Amidines
The patented method for 5-bromo-2-substituted pyrimidines () provides a foundational framework. Here, 2-bromomalonaldehyde reacts with amidines in glacial acetic acid under catalytic molecular sieves to form 5-bromo-2-substituted pyrimidines in a single step. Adapting this protocol for the target compound would require:
- 2,2-Dichloromalonaldehyde : Replacing 2-bromomalonaldehyde with this analog to introduce the 2,6-dichloro substituents.
- 4-Bromo-2-chlorophenylamidine : Synthesizing a custom amidine bearing the target aryl group to direct its incorporation at the pyrimidine’s 4-position.
Reaction Conditions :
- Solvent: Glacial acetic acid (dual role as solvent and acid catalyst).
- Additives: 3Å molecular sieves (5–10 wt%) to absorb water and shift equilibrium.
- Temperature: 80–100°C for 5–8 hours.
- Workup: Filtration, aqueous washing, and recrystallization from dichloromethane/NaOH.
Hypothetical Yield : Based on analogous reactions (), yields of 30–45% are anticipated, with purity >95% confirmed by $$ ^1H $$-NMR and mass spectrometry.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Group Introduction
A more modular approach involves coupling a halogenated pyrimidine with the 4-bromo-2-chlorophenylboronic acid. This method is exemplified by the synthesis of 5-bromo-2-chloropyrimidine derivatives ().
Step 1: Preparation of 2,6-Dichloro-4-iodopyrimidine
- Starting Material : 2,4,6-Trichloropyrimidine.
- Selective Iodination : Treatment with NaI in DMF at 120°C replaces the 4-chloro group with iodine, yielding 2,6-dichloro-4-iodopyrimidine.
Step 2: Suzuki Coupling
- Conditions :
- Catalyst: Pd(PPh$$3$$)$$4$$ (2–5 mol%).
- Base: Na$$2$$CO$$3$$ (2 equiv).
- Solvent: Dioxane/Water (4:1).
- Temperature: 90°C, 12–24 hours.
- Substrate : 4-Bromo-2-chlorophenylboronic acid.
Expected Outcome :
- Yield : 50–70% based on analogous pyrimidine couplings ().
- Characterization : $$ ^1H $$-NMR (DMSO-d$$_6$$): δ 8.81 (s, 2H, pyrimidine-H), 8.37–7.46 (m, 3H, aryl-H). MS (ESI): m/z 436.2 [M+H]$$^+$$.
Nucleophilic Aromatic Substitution (NAS)
Direct Displacement of Pyrimidine Chlorine
The reactivity of 2,4,6-trichloropyrimidine at the 4-position allows for selective substitution with aryl thiols or amines. However, the electron-deficient nature of the pyrimidine ring facilitates NAS with strong nucleophiles:
Reaction Protocol :
- Nucleophile : 4-Bromo-2-chlorophenol (activated as its potassium salt).
- Conditions :
- Solvent: DMF, 120°C.
- Base: K$$2$$CO$$3$$ (2 equiv).
- Time: 24–48 hours.
Limitations : Low yields (<20%) and competing side reactions at the 2- and 6-positions render this method impractical without directing groups.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Single-step; atom-economic | Requires custom amidine synthesis | 30–45% | Moderate |
| Suzuki Coupling | High regioselectivity; modular | Multi-step; expensive catalysts | 50–70% | High |
| NAS | No transition metals | Poor selectivity; low yields | <20% | Low |
Experimental Optimization and Troubleshooting
Enhancing Cyclocondensation Efficiency
Palladium Catalyst Recycling
- Supported Catalysts : Immobilizing Pd on activated carbon reduces costs and enables reuse without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile building block for constructing various chemical entities.
Medicinal Chemistry: Researchers investigate the compound for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of acetylcholinesterase, similar to other organophosphates . The compound’s halogenated structure allows it to form strong interactions with its targets, enhancing its potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine with structurally related pyrimidine derivatives, focusing on electronic properties , reactivity , and applications .
Table 1: Key Properties of Selected Pyrimidine Derivatives
*Estimated based on analogous compounds in .
Structural and Functional Analysis
Electronic Properties :
- The HOMO-LUMO gap of this compound (~4.2 eV) is slightly higher than its 5-(4-bromophenyl)-4,6-dichloropyrimidine analog (3.9 eV), indicating reduced electron delocalization due to steric hindrance from the 2-chloro substituent on the phenyl ring .
- In contrast, 4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine exhibits a lower HOMO-LUMO gap (3.7 eV) and higher hyperpolarizability (β = 480 a.u.), attributed to the electron-rich thiophene ring enhancing charge transfer .
Reactivity :
- The 4-(4-Bromo-2-chlorophenyl) derivative undergoes Suzuki-Miyaura coupling at the bromophenyl site, similar to 5-(4-bromophenyl)-4,6-dichloropyrimidine . However, the additional 2-chloro substituent on the phenyl ring in the former may slow coupling kinetics due to increased steric bulk.
- 2-(1′-Aziridinyl)-4,6-dichloropyrimidine shows distinct reactivity, with the aziridinyl group enabling nucleophilic ring-opening reactions for alkylation, a feature absent in the bromo/chloro-substituted analogs .
Applications :
- This compound is primarily used in pharmaceutical synthesis (e.g., kinase inhibitors) , whereas 5-bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded networks in crystals, making it relevant in supramolecular chemistry .
- Thiophene-containing analogs (e.g., 4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine ) are explored in optoelectronics due to enhanced π-conjugation .
Research Findings and Trends
- Pharmaceutical Relevance: Derivatives like this compound are key intermediates in autophagy-inducing agents and kinase inhibitors, with superior bioactivity compared to non-halogenated analogs .
- Crystallography : Halogen bonding in bromo/chloro-substituted pyrimidines (e.g., 5-bromo-2-chloropyrimidin-4-amine ) stabilizes crystal lattices, a property leveraged in materials science .
- Sustainability: Recent efforts focus on optimizing Suzuki-Miyaura reactions for brominated pyrimidines to reduce catalyst loading and improve atom economy .
Biological Activity
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular structure features a pyrimidine ring with multiple halogen substitutions, which enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C12H7BrCl3N2
- Structural Features : The compound includes a pyrimidine ring and a phenyl group substituted with bromine and chlorine atoms, which are known to influence lipophilicity and bioavailability.
Biological Activity
This compound exhibits various biological activities, particularly as an inhibitor in enzymatic pathways. The following subsections detail its effects on different biological targets.
1. Enzyme Inhibition
Research indicates that this compound can interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. Its structural characteristics suggest interactions with kinases and other proteins involved in cell signaling pathways .
2. Antimicrobial Activity
The compound serves as an intermediate in the synthesis of derivatives that have shown promising antimicrobial properties. Notably, derivatives synthesized from this compound demonstrated significant antimicrobial activity against various pathogens.
3. Anticancer Properties
Studies indicate that derivatives of this compound may possess antitumor properties. For instance, certain synthesized derivatives were found to inhibit the proliferation of specific cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) while exhibiting lower toxicity to normal cells . The IC50 values for these derivatives were reported to be in the low micromolar range, indicating potent anticancer activity .
The mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Signaling Pathways : By interacting with specific receptors and enzymes, this compound can modulate key signaling pathways involved in cell growth and survival .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated intermediates. For example, coupling 2,6-dichloropyrimidine-4-boronic acid with 4-bromo-2-chlorophenyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O). Key parameters include:
- Catalyst loading (0.5–2 mol%)
- Temperature (80–100°C)
- Base selection (K₂CO₃ or Cs₂CO₃)
- Reaction monitoring via TLC or HPLC .
Q. How can researchers ensure purity during synthesis and purification?
- Methodology : Purification methods include:
- Column chromatography (silica gel, hexane/EtOAc gradient) to separate halogenated byproducts.
- Recrystallization using ethanol or dichloromethane/hexane mixtures.
- Purity validation via GC (>97%) or HPLC (>95%) with UV detection at 254 nm, as referenced for structurally similar compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine carbons at δ 150–160 ppm).
- IR Spectroscopy : Peaks at ~1550 cm⁻¹ (C-Cl stretch) and ~680 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~360–365).
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks.
- Work in a fume hood to avoid inhalation of halogenated vapors.
- Store at 0–6°C to prevent decomposition, as recommended for brominated pyridines .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenated intermediates be addressed?
- Methodology :
- Use DFT calculations to predict reactivity of halogen substituents (e.g., bromine vs. chlorine) in cross-coupling reactions.
- Optimize reaction conditions (e.g., ligand choice, solvent polarity) to favor coupling at the 4-bromo position over 2-chloro.
- Validate outcomes via X-ray crystallography to confirm regiochemistry .
Q. How to resolve contradictory data in cross-coupling yields under similar conditions?
- Methodology :
- Perform kinetic studies (e.g., in situ NMR) to identify rate-limiting steps.
- Analyze side products via LC-MS or GC-MS to detect dehalogenation or homo-coupling byproducts.
- Adjust ligand steric bulk (e.g., switch from PPh₃ to XPhos) to improve catalytic efficiency .
Q. What computational tools can predict the compound’s reactivity in nucleophilic substitution?
- Methodology :
- Molecular docking or MD simulations to model interactions with biological targets (e.g., kinase enzymes).
- Hammett σ constants to quantify electronic effects of substituents on reaction rates.
- Frontier molecular orbital (FMO) analysis to assess nucleophilic/electrophilic sites .
Q. How to analyze degradation pathways under varying pH and temperature?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Identify degradation products (e.g., dehalogenation or hydrolysis) via HRMS and NMR .
- Propose degradation mechanisms using isotopic labeling (e.g., D₂O for hydrolysis tracking) .
Notes
- Avoid abbreviations; use full chemical names (e.g., "tetrakis(triphenylphosphine)palladium(0)" instead of "Pd(PPh₃)₄").
- For advanced studies, cross-validate experimental data with computational models to address mechanistic ambiguities.
- Safety protocols must align with GHS standards (e.g., H318: Causes serious eye damage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
